molecular formula C18H15FN4O B2442883 (3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034524-26-8

(3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2442883
CAS No.: 2034524-26-8
M. Wt: 322.343
InChI Key: ATNFVHHHRADSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15FN4O and its molecular weight is 322.343. The purity is usually 95%.
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Biological Activity

The compound (3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Preparation of 3-Fluorophenyl Azide : Starting from 3-fluoroaniline, azide formation is achieved.
  • Cycloaddition Reaction : The azide undergoes a Huisgen 1,3-dipolar cycloaddition with phenylacetylene in the presence of a copper(I) catalyst to form the triazole ring.
  • Formation of Azetidine Ring : The triazole derivative is then reacted with appropriate amines to introduce the azetidine moiety.
  • Final Product Formation : The final compound is obtained through acylation reactions leading to the methanone structure.

These synthetic routes ensure high yields and purity of the final product, which is critical for biological evaluations.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, compounds similar to this compound have demonstrated significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM
Caulobacter crescentusActive at 1 mM

These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes such as DNA synthesis and cell wall formation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • Disruption of Cellular Processes : By interfering with DNA replication and repair mechanisms, it can lead to increased cell death in susceptible organisms .

Study 1: Antibacterial Activity Evaluation

In a controlled study evaluating the antibacterial effects of various triazole derivatives including our compound, researchers found that it exhibited potent activity against multi-drug resistant strains. The study utilized agar disc diffusion methods to assess efficacy and reported that compounds with similar structural characteristics had MIC values significantly lower than conventional antibiotics like ceftriaxone .

Study 2: Pharmacokinetic Profiling

Another investigation focused on the pharmacokinetic properties of triazole derivatives. It was found that modifications in the chemical structure led to improved oral bioavailability and metabolic stability. This study emphasized the importance of structural optimization for enhancing therapeutic efficacy in vivo .

Properties

IUPAC Name

(3-fluorophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c19-15-8-4-7-14(9-15)18(24)22-10-16(11-22)23-12-17(20-21-23)13-5-2-1-3-6-13/h1-9,12,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNFVHHHRADSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.